molecular formula C14H18 B14669398 [2-(Cyclohex-2-en-1-yl)ethyl]benzene CAS No. 40463-34-1

[2-(Cyclohex-2-en-1-yl)ethyl]benzene

Cat. No.: B14669398
CAS No.: 40463-34-1
M. Wt: 186.29 g/mol
InChI Key: VGRMIIZYLXDZDC-UHFFFAOYSA-N
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Description

[2-(Cyclohex-2-en-1-yl)ethyl]benzene is an organic compound that features a benzene ring attached to a cyclohexene ring via an ethyl chain. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-2-en-1-yl)ethyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-(cyclohex-2-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohex-2-en-1-yl)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the compound can lead to the saturation of the cyclohexene ring, forming [2-(cyclohexyl)ethyl]benzene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of [2-(cyclohexyl)ethyl]benzene.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

[2-(Cyclohex-2-en-1-yl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of [2-(Cyclohex-2-en-1-yl)ethyl]benzene involves its interaction with various molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the benzene and cyclohexene rings, respectively. These interactions can lead to the formation of reactive intermediates that participate in further transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: An enone with similar reactivity but lacks the benzene ring.

    Phenylcyclohexane: A saturated analog with different chemical properties.

    Cyclohexylbenzene: A fully saturated analog with distinct reactivity.

Uniqueness

[2-(Cyclohex-2-en-1-yl)ethyl]benzene is unique due to its combination of aromatic and alicyclic structures, which imparts distinct reactivity and versatility in organic synthesis. This dual nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various applications.

Properties

CAS No.

40463-34-1

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

2-cyclohex-2-en-1-ylethylbenzene

InChI

InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-5,7-9,14H,2,6,10-12H2

InChI Key

VGRMIIZYLXDZDC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)CCC2=CC=CC=C2

Origin of Product

United States

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